Desethyl Candesartan Cilexetil
説明
Desethyl Candesartan Cilexetil is a derivative of Candesartan Cilexetil . Candesartan Cilexetil is an angiotensin receptor blocker used to treat hypertension, systolic hypertension, left ventricular hypertrophy, and delay progression of diabetic nephropathy . It is administered orally as the prodrug, Candesartan Cilexetil, which is rapidly converted to its active metabolite, Candesartan, during absorption in the gastrointestinal tract .
Synthesis Analysis
The synthesis of Candesartan Cilexetil involves an efficient protocol for ruthenium-catalyzed C–H arylation of the tetrazole . The synthesis process also includes the use of cinnamon oil, tween 80 with poloxamer mixture and transcutol HP as oil, surfactant mixture and co-surfactant respectively .Molecular Structure Analysis
The molecular formula of Desethyl Candesartan Cilexetil is C31H30N6O6 . The average mass is 582.607 Da and the monoisotopic mass is 582.222656 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Candesartan Cilexetil include C–H arylation, transfer hydrogenation, and the use of various reagents .Physical And Chemical Properties Analysis
Candesartan Cilexetil is a lipophilic acidic drug with a half-life of about 5–10 hours and absolute bioavailability of 14–40% . The solubility of Candesartan Cilexetil is pH dependent .科学的研究の応用
1. Enhanced Antihypertensive Activity of Candesartan Cilexetil
- Summary of Application: The research aimed to enhance the oral bioavailability of practically insoluble Candesartan Cilexetil by preparing a nanosuspension .
- Methods of Application: The nanosuspension was prepared by media milling using zirconium oxide beads and converted to solid state by spray drying .
- Results: The nanosuspension showed a particle size of 223.5±5.4 nm and zeta potential of −32.2±0.6 mV. The saturation solubility of the nanosuspension was more than 20 times higher than that of the bulk drug .
2. Identification of Degradation Impurities
- Summary of Application: The study aimed to identify and characterize potential degradation impurities in Candesartan Cilexetil tablets .
- Methods of Application: The impurities were isolated using a gradient reverse phase liquid chromatography (LC) and an isocratic preparative LC method .
- Results: Five impurities were identified and characterized, including desethyl candesartan cilexetil .
3. Oral Solid Self-Nanoemulsifying Drug Delivery Systems
- Summary of Application: The research aimed to design and evaluate different formulations of self-nanoemulsifying drug delivery systems (SSNEDDS) to enhance the solubility, wettability, dissolution, and stability of Candesartan Cilexetil .
- Methods of Application: Various Smix ratios and adsorbent mixtures were used to formulate the SSNEDDS .
- Results: The study aimed to improve the delivery of Candesartan Cilexetil through the oral cavity to confront problems associated with chronic cardiovascular diseases .
4. Development of Surface Stabilized Candesartan Cilexetil Nanocrystals
- Summary of Application: The research aimed to develop a nanocrystalline formulation of Candesartan Cilexetil with improved saturation solubility in gastrointestinal fluids, thereby enhancing its oral bioavailability .
- Methods of Application: The nanocrystalline formulation was developed using a media milling technique .
- Results: The developed formulation showed an increase in the dissolution velocity and saturation solubility, leading to an enhancement of bioavailability .
5. In Vitro-In Vivo Correlation of Candesartan Cilexetil
- Summary of Application: The study aimed to establish and validate a level A in vitro-in vivo correlation (IVIVC) for immediate release Candesartan Cilexetil formulations .
- Methods of Application: The IVIVC was developed using a dissolution test designed as a development tool .
- Results: The IVIVC could be used to reduce failures in future bioequivalence studies .
6. Enhancing Oral Bioavailability of Candesartan Cilexetil Loaded Nanostructured Lipid Carriers
- Summary of Application: The research aimed to enhance the oral bioavailability of Candesartan Cilexetil by encapsulating it into nanostructured lipid carriers .
- Methods of Application: The carriers were formulated using a hot homogenization-ultrasonication technique .
- Results: The oral bioavailability of Candesartan Cilexetil was remarkably improved above 2-fold after encapsulation into nanostructured lipid carriers .
7. Antihypertensive Activity of Candesartan Cilexetil
- Summary of Application: The research aimed to enhance the oral bioavailability of practically insoluble Candesartan cilexetil by preparing a nanosuspension .
- Methods of Application: The nanosuspension was prepared by media milling using zirconium oxide beads and converted to solid state by spray drying .
- Results: The nanosuspension showed a particle size of 223.5±5.4 nm and zeta potential of −32.2±0.6 mV. The saturation solubility of the nanosuspension was more than 20 times higher than that of the bulk drug .
8. Bioavailability Enhancement of Candesartan Cilexetil
- Summary of Application: The research aimed to enhance the oral bioavailability of Candesartan Cilexetil by encapsulating it into nanostructured lipid carriers .
- Methods of Application: The carriers were formulated using a hot homogenization-ultrasonication technique .
- Results: The oral bioavailability of Candesartan Cilexetil was remarkably improved above 2-fold after encapsulation into nanostructured lipid carriers .
9. In Vitro-In Vivo Correlation of Candesartan Cilexetil
- Summary of Application: The study aimed to establish and validate a level A in vitro-in vivo correlation (IVIVC) for immediate release Candesartan Cilexetil formulations .
- Methods of Application: The IVIVC was developed using a dissolution test designed as a development tool .
- Results: The IVIVC could be used to reduce failures in future bioequivalence studies .
Safety And Hazards
将来の方向性
Candesartan Cilexetil is used to treat hypertension, systolic hypertension, left ventricular hypertrophy, and delay progression of diabetic nephropathy . It may also be used as an alternative agent for the treatment of heart failure, systolic dysfunction, myocardial infarction and coronary artery disease . Future research may focus on improving the solubility and dissolution of Candesartan Cilexetil .
特性
IUPAC Name |
1-cyclohexyloxycarbonyloxyethyl 2-oxo-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-benzimidazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30N6O6/c1-19(42-31(40)43-22-8-3-2-4-9-22)41-29(38)25-12-7-13-26-27(25)37(30(39)32-26)18-20-14-16-21(17-15-20)23-10-5-6-11-24(23)28-33-35-36-34-28/h5-7,10-17,19,22H,2-4,8-9,18H2,1H3,(H,32,39)(H,33,34,35,36) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEJMFQHOVKQHHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(OC(=O)C1=C2C(=CC=C1)NC(=O)N2CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)OC(=O)OC6CCCCC6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30N6O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Desethyl Candesartan Cilexetil | |
CAS RN |
869631-11-8 | |
Record name | Desethyl candesartan cilexetil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869631118 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DESETHYL CANDESARTAN CILEXETIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JC6R5VA63B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。